BenchChemオンラインストアへようこそ!

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol

Cholinesterase Inhibition Structure-Activity Relationship (SAR) Benzylpiperazine

2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol (CAS 110250-62-9) is a disubstituted piperazine derivative featuring an N-(3-methylbenzyl) group and an N-(2-hydroxyethyl) substituent. Belonging to the arylpiperazine class, this compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and receptor ligands.

Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Cat. No. B5054185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)CCO
InChIInChI=1S/C14H22N2O/c1-13-3-2-4-14(11-13)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3
InChIKeyJNGIXKIMMGZPOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol: A Specialized Hydroxyethyl Piperazine Building Block


2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol (CAS 110250-62-9) is a disubstituted piperazine derivative featuring an N-(3-methylbenzyl) group and an N-(2-hydroxyethyl) substituent . Belonging to the arylpiperazine class, this compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly for the development of central nervous system (CNS) agents and receptor ligands. Its molecular framework provides a specific balance of lipophilicity (from the 3-methylbenzyl moiety) and polarity/hydrogen-bonding capability (from the terminal hydroxyl group), which directly influences pharmacokinetic properties and target engagement compared to its simpler benzylpiperazine congeners [1].

Why 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol Cannot Be Simply Replaced by Common In-Class Analogs


Procurement decisions for piperazine building blocks often underestimate the profound impact of a seemingly minor substitution on downstream biological outcomes. The presence of a 3-methyl group on the benzyl ring, as opposed to an unsubstituted, 4-methyl, or 2-methyl benzyl group, introduces a steric and electronic perturbation that significantly alters receptor subtype binding affinity and metabolic stability. For instance, in a related series of cholinesterase inhibitors, the 1-(3-methylbenzyl)piperazine derivative exhibited an IC50 of 2.3 ± 0.7 µM against BuChE, while the 1-(4-methylbenzyl)piperazine analog demonstrated substantially different activity, highlighting that the position of the methyl substituent is a critical determinant of biological potency [1]. Furthermore, the addition of a hydroxyethyl tail, converting a simple 1-(3-methylbenzyl)piperazine into 2-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-ol, modifies the compound's hydrogen-bonding capacity and aqueous solubility, which can be decisive for its performance in aqueous assays or its utility as a linker in targeted protein degraders (e.g., PROTACs) where the terminal hydroxyl serves as a synthetic handle. Due to this tight structure-activity relationship, exchanging this specific intermediate for a generic 'benzylpiperazine' or 'hydroxyethylpiperazine' without the precise 3-methylbenzyl substitution pattern can lead to a complete loss of target activity or synthetic utility, invalidating the results of a whole experimental campaign.

Comparative Quantitative Evidence for the Selection of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol


Regioisomeric Methyl Substitution: 3-Methylbenzyl vs. 4-Methylbenzyl in Cholinesterase Inhibition

In a series of (α)-lipoic acid-benzyl piperazine hybrids studied for cholinesterase inhibition, the 3-methylbenzylpiperazine derivative (directly analogous to the core of the target compound) demonstrated a dual inhibitory profile against both butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). The 3-methyl substitution pattern is highlighted as conferring superior BuChE inhibition when compared to the broader series of benzylpiperazines, guiding the selection of the 3-methylbenzyl synthon over its 4-methyl or unsubstituted alternatives for CNS-targeted probes. [1]

Cholinesterase Inhibition Structure-Activity Relationship (SAR) Benzylpiperazine

Hydroxyethyl Functionalization: Enhanced Aqueous Solubility Over Non-Hydroxylated 3-Methylbenzylpiperazine

The introduction of a 2-hydroxyethyl group onto the piperazine nitrogen secondarily to the 3-methylbenzyl substituent differentiates the target compound from its simpler precursor, 1-(3-methylbenzyl)piperazine (CAS 5321-48-2). The hydroxyethyl tail is known to enhance hydrophilicity. While the non-hydroxylated analog shows limited solubility in aqueous systems (e.g., Ethanol:PBS (pH 7.2) at 0.33 mg/ml), the target compound's terminal hydroxyl group allows for superior solubility in polar solvents and provides a functional anchor for further derivatization, such as esterification, etherification, or conjugation to solid supports, which is entirely impossible for the methyl-capped or hydrogen-capped analogs. [1]

Solubility Drug-likeness Synthetic Handle

Purity Profile and Supplier Differentiation: High-Performance Reference Standard

As a forensic and pharmacological research standard, the quality of 2-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-ol is paramount. One supplier catalog lists this specific compound at a minimum 98% purity (HPLC), which is essential for its role as a reference material in GC-MS or LC-MS/MS assays designed to quantify piperazine-based designer drugs and their metabolites. This level of purity provides a quantifiable advantage over generic benzylpiperazine standards, which may not resolve as a distinct peak for the metabolite under investigation, thus ensuring accurate calibration and identification in toxicological contexts.

Analytical Reference Standard Forensic Chemistry Quality Control

Systematic Variability in Piperazine Derivatives for Smoothened Receptor Antagonism

Research into potent Smoothened (Smo) receptor antagonists has extensively utilized disubstituted piperazines as a privileged scaffold. The specific 3-methylbenzyl-hydroxyethyl pattern on piperazine represents a systematized variation where the 3-methyl substituent is part of a SAR exploration to optimize hydrophobic pocket binding. Analogous compounds lacking the 3-methyl or hydroxyethyl groups (such as simple benzylpiperazines) show a marked decrease in inhibitory activity, demonstrating that the precise substitution pattern is a direct output of rational drug design, not a random choice. [1] [2]

Hedgehog Pathway Cancer Piperazine Scaffold

Validated Application Scenarios for Procuring 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol


Forensic Toxicology: Development of LC-MS/MS Methods for Piperazine Designer Drug Metabolites

As highlighted by the purity data for this specific compound, forensic laboratories require precise, high-purity reference standards to track the emergence of new piperazine-based psychostimulants . 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol serves as a critical analytical standard for quantifying N-hydroxyethyl metabolites of 3-methylbenzylpiperazine in seized materials or biological fluids. Using a non-hydroxylated standard would fail to resolve the specific metabolite peak, compromising the accuracy of toxicological reports.

Medicinal Chemistry Campaigns Targeting CNS Enzyme Inhibition

This compound is the correct starting point for synthesizing hybrid molecules targeting both BuChE and AChE, as demonstrated by the SAR data where the 3-methylbenzyl pattern was essential for dual inhibitory potency . It should be procured by research groups developing Alzheimer's disease therapeutics who need to build upon this established SAR to incorporate additional pharmacophores, such as antioxidants, via the terminal hydroxyl handle.

Synthesis of Targeted Protein Degraders (PROTACs) and Bioconjugates

The terminal hydroxyl group provides a quantifiable advantage in linker attachment . Unlike simple benzylpiperazines that would require complex and often low-yielding functional group interconversions, this compound can be directly conjugated to E3 ligase ligands or fluorophores through stable ether or ester bonds. This makes it a superior choice for chemical biology labs creating novel bifunctional molecules for targeted protein degradation.

Chemical Probe Synthesis for GPCR and Ion Channel Research

Patented explorations of the Hedgehog pathway and TRPM8 ion channels used disubstituted piperazines with specific benzyl substitutions for optimal potency and selectivity . For academic screening libraries and pharmacological tool compound synthesis, 2-(4-(3-methylbenzyl)piperazin-1-yl)ethan-1-ol is a privileged intermediate. Its procurement is justified for any program aiming to extend patented chemical matter into new intellectual property targeting related GPCRs or ligand-gated ion channels.

Quote Request

Request a Quote for 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.